(9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate (9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17531624
InChI: InChI=1S/C20H22N2O3/c1-24-20(11-21-12-20)13-22-19(23)25-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18,21H,10-13H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol

(9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate

CAS No.:

Cat. No.: VC17531624

Molecular Formula: C20H22N2O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

(9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate -

Specification

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate
Standard InChI InChI=1S/C20H22N2O3/c1-24-20(11-21-12-20)13-22-19(23)25-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18,21H,10-13H2,1H3,(H,22,23)
Standard InChI Key LHGZVAZIWKZRCI-UHFFFAOYSA-N
Canonical SMILES COC1(CNC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

(9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are esters or salts derived from carbamic acid and are widely used in medicinal chemistry due to their diverse biological activities. This compound incorporates a fluorenyl group, known for its applications in organic electronics and as a building block in various synthetic pathways, and a methoxyazetidine moiety, which contributes to its unique chemical and biological properties.

Synthesis Methods

The synthesis of (9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate typically involves several steps, often starting with the reaction of fluorenyl methyl derivatives with azetidine derivatives. The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly used to monitor the reaction progress and characterize the final product.

Potential Applications

This compound has potential applications in drug discovery, particularly in the development of novel antibacterial agents. Research indicates that similar compounds exhibit significant biological activity against bacterial strains, suggesting potential uses in antibiotic development.

Biological Activity

  • Antibacterial Properties: Studies on similar compounds have shown promising antibacterial activity, which could be leveraged for developing new antibiotics.

  • Enzyme Inhibition: As a carbamate derivative, it may inhibit certain enzymes by binding to active sites or modulating receptor activity.

Related Compounds

Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate, each with unique properties:

Compound NameStructureNotable Features
(9H-Fluoren-9-yl)methyl N-(2-hydroxypropyl)carbamateContains hydroxypropyl instead of methoxyazetidine; potential for different biological interactions.
tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamateSimilar azetidine moiety; tert-butyl group may influence solubility and stability.
(S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)amino acid derivativesAmino acid derivatives that may exhibit different pharmacological profiles.

These compounds highlight the uniqueness of (9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate, particularly its specific combination of functional groups that may affect its reactivity and biological activity differently compared to other similar compounds.

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